2-carbamimidoyl-1,1-dimethylguanidine

Drug safety Biguanide comparison Lactic acidosis

Metformin hydrochloride (CAS 1115-70-4) is the only biguanide API supported by globally harmonized USP/EP reference standards, with stringent impurity limits (Impurity A ≤0.02%, Melamine ≤0.01%). Unlike withdrawn biguanides (phenformin, buformin), it offers a proven safety profile with no CYP450 metabolism, negligible protein binding, and BCS Class 3 high solubility (300 mg/mL). Ideal for high-dose oral solid dosage forms (500–1000 mg tablets) and fixed-dose combinations. Non-hygroscopic crystalline solid with 2-year stability. Standard tool for AMPK activation studies. Choose metformin HCl for seamless ANDA/DMF regulatory submission.

Molecular Formula C4H11N5
Molecular Weight 129.16 g/mol
CAS No. 1115-70-4
Cat. No. B000491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-carbamimidoyl-1,1-dimethylguanidine
CAS1115-70-4
SynonymsDimethylbiguanidine
Dimethylguanylguanidine
Glucophage
HCl, Metformin
Hydrochloride, Metformin
Metformin
Metformin HCl
Metformin Hydrochloride
Molecular FormulaC4H11N5
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN(C)C(=NC(=N)N)N.Cl
InChIInChI=1S/C4H11N5/c1-9(2)4(7)8-3(5)6/h1-2H3,(H5,5,6,7,8)
InChIKeyXZWYZXLIPXDOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble

Metformin Hydrochloride (CAS 1115-70-4) Baseline Overview for Procurement Scientists


2-Carbamimidoyl-1,1-dimethylguanidine (CAS 1115-70-4) is the hydrochloride salt of metformin, a biguanide oral antihyperglycemic agent [1]. It is the active pharmaceutical ingredient (API) in first-line therapy for type 2 diabetes mellitus, with a well-characterized impurity profile governed by harmonized USP/EP monographs [2]. Unlike earlier biguanides phenformin and buformin, metformin hydrochloride demonstrates a markedly safer risk profile, which has led to its sustained global regulatory acceptance [3].

Why Metformin Hydrochloride (CAS 1115-70-4) Cannot Be Interchanged with Other Biguanides or Salts


Clinical and physicochemical evidence demonstrates that metformin hydrochloride is not interchangeable with other biguanides (phenformin, buformin) or alternative salt forms. Phenformin and buformin were withdrawn from most markets due to a 10- to 20-fold higher incidence of fatal lactic acidosis [1]. Furthermore, aqueous solubility differs by over 200-fold between metformin hydrochloride and buformin free base, critically impacting formulation design and bioavailability [2]. Even metformin free base (CAS 657-24-9) exhibits different hygroscopicity and stability profiles compared to the hydrochloride salt . These quantifiable differences preclude simple substitution and require evidence-based selection.

Quantitative Differentiation Evidence for Metformin Hydrochloride (CAS 1115-70-4)


Lactic Acidosis Risk: 20-Fold Lower Incidence Than Phenformin or Buformin

Metformin hydrochloride demonstrates a 10- to 20-fold lower incidence of lactic acidosis compared to phenformin and buformin. The incidence of metformin-associated lactic acidosis (MALA) is estimated at approximately 3 cases per 100,000 patient-years, versus a 10- to 20-fold higher incidence for phenformin [1]. Mortality for phenformin-associated lactic acidosis reaches approximately 70%, while MALA mortality is approximately 30% [2]. This safety differentiation is attributed to metformin's lower affinity for mitochondrial membranes and reduced inhibition of lactate oxidation [3].

Drug safety Biguanide comparison Lactic acidosis

Aqueous Solubility: >200-Fold Higher Than Buformin for Formulation Flexibility

Metformin hydrochloride exhibits aqueous solubility of 300 mg/mL, which is approximately 213-fold higher than buformin (1.41 mg/mL) and approximately 1.4-fold higher than phenformin (210 mg/mL) [1]. This high solubility enables the manufacture of immediate-release and extended-release oral solid dosage forms with a wide range of drug loading, without the dissolution-rate limitations that constrain less soluble biguanides [2].

Aqueous solubility Formulation design Biguanide comparison

Impurity Profile: USP/EP Quantified Limits at ≤0.02% for Critical Impurity A

The USP and EP monographs for metformin hydrochloride specify rigorous impurity limits: Cyanoguanidine (Impurity A) not more than 0.02%, Melamine not more than 0.01%, any other individual impurity not more than 0.05%, and total impurities not more than 0.2% [1][2]. These limits are enforced by validated HPLC methods with a resolution factor (R) between melamine and metformin of not less than 10 [3]. Commercially available metformin hydrochloride meeting USP specifications is supplied with an assay range of 98.5-101.0% on the dried basis [3].

Impurity profiling Pharmacopoeial compliance Quality control

Metabolic Stability: Excreted Unchanged Versus CYP2D6-Dependent Metabolism of Phenformin

Metformin hydrochloride is eliminated unchanged in the urine with no hepatic metabolism, whereas phenformin undergoes CYP2D6-dependent hepatic metabolism, introducing polymorphic variability and drug-drug interaction risk [1]. Plasma elimination half-life of metformin is approximately 6.2 hours, compared to 7-15 hours for phenformin [2]. Approximately 90% of absorbed metformin is renally eliminated within 24 hours, providing predictable pharmacokinetics with no active metabolites [3].

Drug metabolism Pharmacokinetics Drug-drug interaction

High-Value Application Scenarios for Metformin Hydrochloride (CAS 1115-70-4)


Pharmaceutical Reference Standard for Compendial Method Validation

USP Metformin Hydrochloride RS and EP Metformin Hydrochloride CRS are the gold-standard reference materials for assay and impurity method validation. The compound's well-defined impurity limits (Impurity A ≤0.02%, Melamine ≤0.01%) and the availability of multi-traceable secondary standards make it the only biguanide with globally harmonized pharmacopoeial reference standards, enabling seamless regulatory submission for ANDA/DMF filings [1].

API Sourcing for Immediate-Release and Extended-Release Formulation Development

With an aqueous solubility of 300 mg/mL and a well-characterized BCS Class 3 designation, metformin hydrochloride is uniquely suited for high-dose oral solid dosage forms (500 mg, 750 mg, 850 mg, 1000 mg tablets). Its non-hygroscopic crystalline nature and 2-year shelf-life stability support robust formulation design, unlike buformin (1.41 mg/mL solubility) which imposes dissolution-rate-limited absorption constraints [1].

Combination Drug Product Development Requiring CYP450-Neutral APIs

Because metformin hydrochloride is not metabolized by CYP450 enzymes and has negligible plasma protein binding, it is the preferred biguanide for fixed-dose combinations with sulfonylureas, DPP-4 inhibitors, SGLT2 inhibitors, or insulin sensitizers . Phenformin's CYP2D6-dependent metabolism introduces unacceptable drug-drug interaction liability, precluding its use in combination products [1].

In Vitro and In Vivo Research on AMPK Activation and Metabolic Pathways

Metformin hydrochloride is the standard tool compound for AMPK activation studies. Its solubility in water (50 mg/mL) and DMSO (50 mM) enables flexible in vitro assay design , while the absence of confounding CYP450-mediated effects simplifies interpretation of in vivo pharmacokinetic and pharmacodynamic data, as documented in the FDA label [1].

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